molecular formula C21H23ClN2O B12635391 (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 934005-20-6

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B12635391
CAS No.: 934005-20-6
M. Wt: 354.9 g/mol
InChI Key: DBFMKJILBHJILL-ZUOKHONESA-N
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Description

This compound is a chiral carbazole derivative with a stereochemical configuration of (1R,1'R). It features a 6-chloro-substituted tetrahydrocarbazole core linked to a (4-methoxyphenyl)ethylamine group. Key physicochemical properties include an optical rotation of αD = +10.2 (c 0.055, MeOH) and a reversed-phase ultra-performance liquid chromatography (RP-UPLC) retention time of 4.61 minutes (Method B) .

Properties

CAS No.

934005-20-6

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine

InChI

InChI=1S/C21H23ClN2O/c1-13(14-6-9-16(25-2)10-7-14)23-20-5-3-4-17-18-12-15(22)8-11-19(18)24-21(17)20/h6-13,20,23-24H,3-5H2,1-2H3/t13-,20-/m1/s1

InChI Key

DBFMKJILBHJILL-ZUOKHONESA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N[C@@H]2CCCC3=C2NC4=C3C=C(C=C4)Cl

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by reacting a suitable aniline derivative with a cyclizing agent under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced at the 6-position of the carbazole core through a chlorination reaction. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the (4-methoxyphenyl)ethyl Group: The (4-methoxyphenyl)ethyl group is introduced through a Friedel-Crafts alkylation reaction. This involves reacting the carbazole derivative with (4-methoxyphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amine Group: The final step involves the introduction of the amine group at the 1-position of the carbazole core. This can be achieved through a reductive amination reaction using a suitable amine precursor and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imine or nitroso derivatives.

    Reduction: Reduction reactions can be performed on the carbazole core or the amine group, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Acylation: The amine group can undergo acylation reactions to form amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Acylation: Acyl chlorides or anhydrides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Imine or nitroso derivatives.

    Reduction: Reduced carbazole or amine derivatives.

    Substitution: Substituted carbazole derivatives.

    Acylation: Amide derivatives.

Scientific Research Applications

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to neuroprotective effects.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-6-Chloro-N-[(S)-1-(4-Methoxyphenyl)ethyl]-2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine

The (S)-enantiomer shares the same molecular formula (C21H24ClN2O) and core structure but differs in stereochemistry. Enantiomeric differences may influence binding affinity to DMT1, but comparative activity data remain unelucidated in the provided sources .

Key Comparison:

Property (R)-Enantiomer (S)-Enantiomer
Optical Rotation (αD) +10.2 (c 0.055, MeOH) Not reported
RP-UPLC Retention Time 4.61 min (Method B) Not reported
Synthetic Yield 66% Comparable procedure

N-[(1R)-6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-yl]-2-Pyridinecarboxamide

This derivative replaces the (4-methoxyphenyl)ethylamine group with a 2-pyridinecarboxamide moiety. Synthesized via asymmetric reductive amination followed by T3P-mediated amide coupling, it exhibits 96% diastereoselectivity and is explored as a treatment for human papillomavirus infections .

Structural and Synthetic Differences:

  • Core Modification: Carbazole retained, but substituent changed to pyridinecarboxamide.
  • Synthetic Method: Uses T3P (1-propylphosphonic acid cyclic anhydride) for amidation vs. reductive amination in the parent compound .

N-Cyclohexyl-6-Methyl-2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine

This analog substitutes the 4-methoxyphenyl group with a cyclohexyl moiety and introduces a methyl group at the 6-position. The absence of a chloro substituent and the bulky cyclohexyl group may reduce DMT1 inhibition efficacy while altering lipophilicity (logP) .

Physicochemical Contrast:

  • Molecular Weight: Higher (C19H26N2 vs. C21H24ClN2O).
  • Polarity: Reduced due to non-aromatic cyclohexyl vs. methoxyphenyl.

6-Chloro-N-[3-(3-Methoxypropyl)-2,4-Dihydro-1H-1,3,5-Triazin-6-yl]-4-Phenylquinazolin-2-Amine

Its heterocyclic core (quinazoline vs. carbazole) likely redirects biological activity, as quinazolines are often kinase inhibitors or antimicrobial agents .

Functional Comparison:

  • Core Structure: Quinazoline (two nitrogen atoms) vs. carbazole (one nitrogen).

(1R)-6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole-1-Carboxamide

This analog replaces the amine group with a carboxamide, altering hydrogen-bond donor capacity.

Key Differences:

Property Parent Compound Carboxamide Analog
Functional Group Amine Carboxamide
Molecular Weight 355.1572 248.71
Hydrogen-Bond Donors 2 1

Biological Activity

The compound (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a derivative of carbazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties . For instance, studies have shown that various N-substituted carbazoles can inhibit the proliferation of cancer cell lines. The compound has been evaluated for its activity against different tumor types, demonstrating potential efficacy in inhibiting cell growth.

  • Case Study : A study on A549 lung carcinoma cells highlighted that certain carbazole derivatives exhibited IC50 values as low as 5.9 µg/mL, indicating potent antitumor activity .

Neuroprotective Effects

Carbazoles are also recognized for their neuroprotective effects , which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. The specific compound has been suggested to possess similar neuroprotective properties.

  • Mechanism : The presence of electron-donating groups in the structure enhances its basicity, potentially improving its interaction with neuronal receptors and pathways involved in neuroprotection .

Antimicrobial Activity

Antimicrobial studies have shown that carbazole derivatives can exhibit activity against various bacterial strains. This compound has been evaluated for its antimicrobial efficacy, with results suggesting it may be effective against Gram-positive and Gram-negative bacteria.

  • Example : One derivative demonstrated a zone of inhibition of 25 mm against E. coli, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of carbazoles has also been documented. The compound's structure may allow it to interfere with inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntitumorInhibition of A549 cell growth
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialEffective against E. coli
Anti-inflammatoryPotential inhibition of inflammatory pathways

Detailed Case Studies

  • Antitumor Efficacy :
    • A series of N-substituted carbazoles were tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with specific focus on laryngeal carcinoma and Ehrlich’s Ascites Carcinoma cells .
  • Neuroprotection :
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism involving antioxidant activity .
  • Antimicrobial Testing :
    • The compound's antimicrobial activity was assessed through disc diffusion methods against several bacterial strains, showing promising results comparable to standard antibiotics .

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